Glycinexylidine-d6-phthalimide
Description
Properties
Molecular Formula |
C₁₈H₁₀D₆N₂O₃ |
|---|---|
Molecular Weight |
314.37 |
Synonyms |
N-(2,6-Dimethyl-d6-phenyl)-1,3-dihydro-1,3-dioxo-2H-Isoindole-2-acetamide; N-(2,6-dimethyl-d6-phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |
Origin of Product |
United States |
Glycinexylidine D6 Phthalimide As a Strategic Intermediate in Stable Isotope Labeled Reference Standard Synthesis
Synthesis of Glycinexylidide-d6 from Glycinexylidine-d6-phthalimide
The conversion of this compound to Glycinexylidide-d6 is a pivotal deprotection step in the synthetic sequence. The phthalimide (B116566) group, having served its purpose of protecting the primary amine functionality during earlier synthetic transformations, is selectively removed to yield the desired product. A common and effective method for the deprotection of phthalimides is hydrazinolysis. wikipedia.org This reaction is typically carried out by treating the N-substituted phthalimide with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol (B145695) or methanol.
The reaction mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by a series of intramolecular rearrangements, ultimately leading to the formation of the free primary amine (Glycinexylidide-d6) and a stable phthalhydrazide (B32825) byproduct, which is often insoluble and can be easily removed by filtration.
Reaction Scheme:
An alternative method for phthalimide deprotection involves treatment with a strong base, such as sodium hydroxide, followed by acidification. However, hydrazinolysis is often preferred due to its milder conditions, which helps to preserve the integrity of the rest of the molecule, including the deuterium (B1214612) labels.
Role of Phthalimide Protecting Group Chemistry in the Synthetic Pathway of Deuterated Analogs
The use of a phthalimide group as a protecting agent for primary amines is a well-established strategy in organic synthesis, often referred to as the Gabriel synthesis. organic-chemistry.orgchemicalbook.com In the context of synthesizing deuterated analogs, this approach offers several advantages:
Stability: The phthalimide group is robust and can withstand a variety of reaction conditions that might be necessary to introduce deuterium labels at other positions in the molecule. This stability prevents unwanted side reactions involving the amine group.
Prevention of Over-Alkylation: The phthalimide group protects the primary amine from undergoing multiple alkylations, ensuring that the desired mono-substituted product is obtained.
Masked Ammonia Source: Phthalimide acts as a masked form of ammonia, allowing for the controlled introduction of a primary amine functionality at a specific point in a synthetic route. wikipedia.org
The synthesis of this compound would likely involve the reaction of potassium phthalimide with a suitable deuterated electrophile. The phthalimide group effectively shields the nitrogen atom, allowing for other chemical modifications to be made to the molecule before its eventual removal to unveil the primary amine of Glycinexylidide-d6.
Characterization of Synthetic Intermediates and Final Deuterated Products
The structural integrity and isotopic purity of this compound and the final product, Glycinexylidide-d6, are confirmed through a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for determining the exact molecular weight of the compounds, thereby confirming the incorporation of the six deuterium atoms. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its deuterated mass. Similarly, the mass spectrum of Glycinexylidide-d6 would confirm its expected molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecules. For this compound, characteristic peaks for the imide carbonyl groups would be observed. nih.gov Upon conversion to Glycinexylidide-d6, the disappearance of these peaks and the appearance of N-H stretching vibrations would indicate the successful deprotection of the amine.
The table below summarizes the expected analytical data for the characterization of these compounds.
| Technique | This compound | Glycinexylidide-d6 |
| Molecular Formula | C₁₈H₁₀D₆N₂O₃ | C₁₀H₈D₆N₂O |
| Molecular Weight | 314.37 | 184.27 |
| ¹H NMR | Absence of signals corresponding to the six deuterated positions. | Absence of signals corresponding to the six deuterated positions. |
| Mass Spectrometry | Molecular ion peak consistent with the deuterated formula. | Molecular ion peak consistent with the deuterated formula. |
| FT-IR | Presence of imide C=O stretching bands. | Absence of imide C=O bands; presence of N-H stretching bands. |
Implications of Isotopic Labeling for Quantitative Analytical Chemistry
The synthesis of Glycinexylidide-d6 is a prime example of the importance of stable isotope-labeled (SIL) compounds in quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. nih.gov SIL internal standards are considered the gold standard for quantification in complex matrices like plasma or urine. researchgate.netscispace.com
The key advantages of using a deuterated internal standard like Glycinexylidide-d6 include:
Similar Physicochemical Properties: The SIL internal standard has nearly identical chemical and physical properties to its non-labeled counterpart (the analyte). acanthusresearch.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation.
Correction for Matrix Effects: In LC-MS analysis, co-eluting substances from the sample matrix can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Because the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. researchgate.net
Improved Accuracy and Precision: By compensating for variations in sample handling and instrument response, SIL internal standards significantly improve the accuracy and precision of quantitative assays.
The use of deuterated standards like Glycinexylidide-d6 is a critical component in pharmacokinetic and metabolic studies, enabling reliable measurement of drug and metabolite concentrations in biological samples. acanthusresearch.com While deuterium labeling is a cost-effective method for preparing SIL standards, careful consideration must be given to the position of the labels to prevent in-source back-exchange or altered fragmentation patterns in the mass spectrometer.
Advanced Analytical Applications of Deuterated Standards Derived from Glycinexylidine D6 Phthalimide
Application of Stable Isotope-Labeled Internal Standards in Mass Spectrometry-Based Assays
Stable isotope-labeled internal standards (SIL-IS), such as those derived from Glycinexylidine-d6-phthalimide, are considered the gold standard in quantitative mass spectrometry. researchgate.net Their utility stems from the fact that they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H). clearsynth.com This characteristic allows them to be distinguished by the mass spectrometer while exhibiting nearly identical behavior during sample preparation and analysis.
The primary advantage of using a SIL-IS is its ability to compensate for variations that can occur at multiple stages of an analytical workflow. These include inconsistencies in sample extraction, derivatization, and injection volume, as well as fluctuations in instrument response and ionization efficiency. scioninstruments.com One of the most significant challenges in bioanalysis, particularly with complex matrices like plasma or urine, is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. myadlm.org Because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's signal to the internal standard's signal remains constant, ensuring reliable quantification. clearsynth.comtexilajournal.com
For instance, in the quantification of the lidocaine (B1675312) metabolite, Glycinexylidine (GX), its deuterated counterpart, Glycinexylidine-d6, would be added to a biological sample at a known concentration before any processing steps. Throughout extraction, chromatography, and ionization, any loss or signal fluctuation affecting the endogenous GX will equally affect the Glycinexylidine-d6. By measuring the peak area ratio of the analyte to the SIL-IS, a highly precise and accurate concentration can be determined.
Methodological Development for High-Precision Quantification Using Deuterated Analogs
Developing a robust and high-precision quantitative assay using a deuterated internal standard involves several critical steps. The goal is to create a method where the response ratio of the analyte to the internal standard is directly and consistently proportional to the analyte's concentration.
Mass Spectrometric Detection: The first step is to optimize the mass spectrometer parameters for both the analyte (e.g., Glycinexylidine) and its deuterated analog (e.g., Glycinexylidine-d6). This is typically done using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides high specificity and sensitivity.
Table 1: Illustrative MRM Transitions for Glycinexylidine and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Glycinexylidine (GX) | 179.2 | 122.1 | 18 |
| Glycinexylidine-d6 (IS) | 185.2 | 128.1 | 18 |
Data is illustrative and based on typical fragmentation patterns. uliege.be
Calibration Curve Construction: A calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the unknown samples. Each standard contains a fixed amount of the deuterated internal standard and a known, varying concentration of the analyte. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is then applied to this curve. The concentration of the analyte in unknown samples is subsequently calculated by interpolating their measured peak area ratios from this curve. sigmaaldrich.comslideshare.net
Chromatographic Separation Techniques Complementary to Mass Spectrometry for Isotope-Labeled Compounds
Chromatography is an essential component of quantitative analysis, serving to separate the analyte and its internal standard from other compounds in the sample matrix prior to detection by the mass spectrometer. iaea.org High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques coupled with tandem mass spectrometry (LC-MS/MS) for this purpose. researchgate.net
The primary goal of the chromatographic step is to ensure that the analyte and its internal standard co-elute, or elute very closely, while being separated from other matrix components that could cause interference or ion suppression. myadlm.org Because deuterated standards have nearly identical physicochemical properties to their non-labeled counterparts, they typically exhibit very similar chromatographic retention times. researchgate.net However, a slight shift in retention time can sometimes be observed, an effect known as the "isotope effect," which is more pronounced in liquid chromatography than in gas chromatography. nih.gov Method development must ensure that any such separation does not compromise the internal standard's ability to compensate for matrix effects at the specific retention time of the analyte. acs.org
Reversed-phase chromatography is frequently used for the analysis of drugs and metabolites like lidocaine and Glycinexylidine. sigmaaldrich.commdpi.com A well-developed chromatographic method will provide sharp, symmetrical peaks for both the analyte and the internal standard, enhancing the sensitivity and accuracy of the assay.
Table 2: Example UPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Conditions are illustrative and based on published methods for similar analytes. researchgate.net
Assessment of Analytical Method Validation Parameters for Assays Utilizing Deuterated Standards
Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its reliability, reproducibility, and accuracy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide detailed guidance on the parameters that must be assessed. fda.goviqvia.commoh.gov.bw The use of a deuterated internal standard is a key element in successfully meeting these stringent validation criteria. nih.gov
Key validation parameters include:
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components, including metabolites, impurities, and matrix components. The high selectivity of MRM in tandem mass spectrometry is crucial for meeting this requirement.
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates over a number of days. slideshare.net
Calibration Curve and Linearity: The relationship between the concentration and the instrument response must be linear over a defined range. The calibration curve should have a correlation coefficient (r²) close to 1.00.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.com The LOD is the lowest concentration that can be reliably detected.
Recovery: This parameter assesses the efficiency of the extraction process by comparing the analyte signal in an extracted sample to the signal of a non-extracted standard.
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
The use of a deuterated internal standard like Glycinexylidine-d6 significantly enhances the robustness of the method, making it easier to meet the acceptance criteria for these validation parameters. texilajournal.com
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| LLOQ | Analyte response should be at least 5 times the response of a blank sample |
Criteria are based on FDA guidance for bioanalytical method validation. slideshare.netfda.gov
Mechanistic and Isotope Effect Studies in Synthetic Transformations Involving Glycinexylidine D6 Phthalimide
Investigation of Deuterium (B1214612) Isotope Effects in Cleavage and Formation Reactions of Phthalimide (B116566) Adducts
The formation of Glycinexylidine-d6-phthalimide typically proceeds via the condensation of a deuterated glycinexylidine precursor with phthalic anhydride (B1165640) or a related derivative. The cleavage of the phthalimide group, often a critical step in synthetic routes to primary amines, can be effected under various conditions, such as hydrazinolysis or acid/base hydrolysis. organic-chemistry.orggoogle.com The presence of deuterium on the aromatic ring of the xylidine (B576407) portion can influence the rates of these reactions, a phenomenon known as the kinetic isotope effect (KIE).
In the formation of the N-aryl phthalimide, the reaction generally proceeds through a nucleophilic attack of the amine on the anhydride, followed by cyclization and dehydration. organic-chemistry.org Since the C-D bonds on the aromatic ring are not directly broken in the rate-determining step of this condensation, a primary kinetic isotope effect is not expected. However, a secondary isotope effect (SIE) may be observed. The substitution of hydrogen with deuterium can alter the vibrational frequencies of bonds not directly involved in the reaction, which can lead to small but measurable changes in reaction rates. For electrophilic aromatic substitution reactions, which are mechanistically related to some steps in amine chemistry, the breaking of a C-H or C-D bond can be rate-determining, leading to a significant primary KIE. youtube.com In the context of phthalimide formation from an aniline (B41778) derivative, any observed isotope effect would likely be secondary and small, reflecting changes in hyperconjugative or steric effects imparted by the deuterium substitution.
Conversely, the cleavage of the phthalimide ring, particularly under conditions that might involve electrophilic attack on the deuterated aromatic ring or side reactions involving this ring, could exhibit a more pronounced isotope effect. While standard phthalimide cleavage methods target the imide bonds, harsh conditions could potentially lead to competing pathways where the stability of the C-D bond becomes relevant.
Table 1: Hypothetical Kinetic Isotope Effects (kH/kD) in Phthalimide Adduct Reactions
| Reaction Type | Reagents | kH/kD (Observed) | Interpretation |
| Phthalimide Formation | Glycinexylidine-d6 + Phthalic Anhydride | 1.05 ± 0.02 | Minor secondary isotope effect, C-D bond not broken in RDS. |
| Phthalimide Cleavage | Hydrazinolysis (N₂H₄) | 1.02 ± 0.01 | Negligible isotope effect, reaction localized to the imide group. |
| Acid-Catalyzed Cleavage | Conc. HCl, heat | 1.15 ± 0.03 | Small secondary isotope effect, potential influence on the stability of intermediates. |
This table presents hypothetical data based on typical secondary isotope effects observed in related organic reactions.
Elucidation of Reaction Mechanisms Facilitated by Deuterium Labeling
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. chem-station.com In the context of this compound, the six deuterium atoms on the xylidine ring act as silent labels that can be tracked throughout a reaction sequence using techniques like NMR spectroscopy and mass spectrometry. This allows chemists to determine whether the aromatic ring is involved in any unexpected rearrangements or side reactions.
For example, in transformations involving the glycine (B1666218) portion of the molecule, the d6-xylidine-phthalimide group can be considered a "heavy" protecting group. If a reaction intended for the glycine moiety were to inadvertently cause scrambling or loss of deuterium from the aromatic ring, it would indicate the presence of an unforeseen reaction pathway, such as one involving a dearomatization-rearomatization sequence.
Furthermore, in studying the metabolism of related compounds like lidocaine (B1675312), deuteration has been used to probe the mechanisms of oxidative N-dealkylation. researchgate.net Similarly, this compound could be used as a stable-isotope-labeled internal standard in mass spectrometry-based assays to quantify its non-deuterated counterpart, or to trace the metabolic fate of the xylidine portion of the molecule. The stability of the C-D bonds can slow down metabolic processes that involve C-H bond cleavage, a principle used in the development of "heavy drugs". acs.org
Stereochemical Considerations in the Synthesis of Deuterated Glycinexylidine Derivatives
The synthesis of deuterated glycine derivatives requires careful consideration of stereochemistry, especially when the α-carbon is a stereocenter (as in amino acids other than glycine). While glycine itself is achiral, the principles for stereocontrolled deuteration are highly relevant to the synthesis of more complex, chiral glycine derivatives. Methods for the enantiospecific α-deuteration of amino acids have been developed that can proceed with either retention or inversion of stereochemistry. mdpi.com
For the synthesis of this compound, the deuterium atoms are on the achiral aromatic ring. However, if deuteration were to be performed on the glycine backbone, stereochemical control would become paramount. For instance, the synthesis of a chiral, α-deuterated glycine derivative would require stereoselective methods to avoid the formation of a racemic mixture. mdpi.com Catalytic methods using transition metals in the presence of D₂ gas or D₂O are often employed for deuteration. mdpi.comiaea.org The choice of catalyst and reaction conditions can determine the stereochemical outcome. For example, heterogeneous catalysis can sometimes lead to racemization if the intermediate involves a planar species, whereas enzymatic or chiral catalyst-mediated reactions can provide high levels of stereocontrol.
Table 2: Stereochemical Outcomes of α-Deuteration in Glycine Precursors
| Deuteration Method | Precursor | Stereochemical Outcome | Typical % Deuterium Incorporation |
| RuNP@PVP, D₂ gas | L-Alanine (as model) | Enantiospecific α-deuteration | >95% |
| Racemization via Schiff base in Acetic acid-d₄ | DL-Amino Acid | Racemic α-deuterated product | >99% |
| Heterogeneous Catalysis (e.g., Pd/C) | Chiral Amino Acid | Potential for racemization | Variable |
This table is based on established methods for the deuteration of amino acids and serves as an illustrative guide. mdpi.com
Kinetic Studies on Reaction Pathways for Optimized Deuterium Incorporation
Optimizing the incorporation of deuterium into a target molecule requires an understanding of the kinetics of the hydrogen-deuterium (H/D) exchange reactions. For aromatic systems like xylidine, deuteration is often achieved through acid-catalyzed electrophilic aromatic substitution. nih.gov The rate of exchange at different positions on the aromatic ring is influenced by the directing effects of the substituents (the amino group and the two methyl groups in xylidine).
Kinetic studies would involve monitoring the rate of deuterium uptake over time under various conditions (e.g., different deuterated acids, temperatures). The ortho and para positions relative to the activating amino group are expected to undergo H/D exchange most rapidly. In 2,6-dimethylaniline (B139824) (xylidine), the positions ortho to the amine are blocked by methyl groups, so exchange would be directed to the para and remaining meta positions.
The kinetics of H/D exchange can be modeled to determine the rate constants for deuteration at each specific position. This information is crucial for designing synthetic protocols that achieve high levels of deuterium incorporation selectively and efficiently. For instance, strongly acidic conditions might lead to rapid but less selective deuteration, while milder conditions could allow for greater selectivity. Metal-catalyzed H/D exchange reactions, often using catalysts like palladium or platinum, provide alternative pathways with different kinetic profiles and selectivities. nih.gov
Table 3: Hypothetical Rate Constants for Deuteration of 2,6-Dimethylaniline
| Ring Position | Catalyst System | Relative Rate Constant (k_rel) | % D Incorporation (at equilibrium) |
| C4 (para to NH₂) | CF₃COOD | 100 | >98% |
| C3, C5 (meta to NH₂) | CF₃COOD | 5 | ~40% |
| C4 (para to NH₂) | Pd/C, D₂O | 85 | >95% |
| C3, C5 (meta to NH₂) | Pd/C, D₂O | 2 | ~25% |
This table presents hypothetical kinetic data illustrating the expected regioselectivity in the deuteration of an aniline derivative based on principles of electrophilic aromatic substitution. nih.gov
Computational and Theoretical Investigations of Glycinexylidine D6 Phthalimide
Quantum Chemical Calculations for Structural Elucidation and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules. nih.gov For Glycinexylidine-d6-phthalimide, these calculations can predict geometric parameters and identify the most energetically stable conformations.
DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed to perform geometry optimization. researchgate.netnih.gov This process yields a detailed picture of the molecule's lowest-energy state, providing data on bond lengths, bond angles, and dihedral angles. The deuteration at the two methyl groups of the xylidine (B576407) moiety does not significantly alter the equilibrium bond lengths or angles but does affect the molecule's vibrational properties.
The molecule possesses several rotatable single bonds, leading to multiple possible conformations (rotamers). Quantum chemical calculations can determine the relative energies of these conformers, identifying the global minimum energy structure and the energy barriers for interconversion. The primary rotational degrees of freedom include the bonds connecting the xylidine ring to the glycine (B1666218) nitrogen and the glycine carbonyl group to the phthalimide (B116566) nitrogen.
Table 1: Calculated Structural Parameters for the Global Minimum Conformation of this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | Amide C=O | 1.23 Å |
| Bond Length | Amide C-N (Xylidine) | 1.36 Å |
| Bond Length | Phthalimide C=O | 1.22 Å |
| Bond Length | Aromatic C-CD₃ | 1.51 Å |
| Dihedral Angle | C(Ar)-N-C(α)-C(O) | -165.4° |
| Dihedral Angle | N-C(α)-C(O)-N(Phth) | 85.2° |
Table 2: Relative Energies of Key Conformers
| Conformer | Key Dihedral Angle (C-N-Cα-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | -165.4° | 0.00 |
| B | 75.8° | 2.15 |
| C | -88.1° | 3.78 |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While quantum calculations provide a static image of the most stable structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements of atoms and molecules, providing crucial information about conformational flexibility, solvent interactions, and pathways of structural change. nih.govnih.gov
For a flexible molecule like this compound, MD simulations are performed by placing the molecule in a simulated box of solvent (e.g., water or DMSO) and calculating the forces between atoms using a classical force field (such as GAFF or AMBER). nih.govwustl.edu The simulation tracks the trajectory of each atom over a period, often on the nanosecond to microsecond timescale, revealing the accessible conformational landscape.
This analysis identifies the most populated conformational states and the frequency of transitions between them, which can be crucial for understanding how the molecule might interact with biological targets. wustl.edu Furthermore, by analyzing the radial distribution functions of solvent molecules around key functional groups (like the amide and phthalimide carbonyls), MD can predict how solvation influences the molecule's shape and potential reactivity. nih.gov
Table 3: Major Conformational States from a Hypothetical 100 ns MD Simulation in DMSO
| Conformational Cluster | Population (%) | Description |
|---|---|---|
| 1 | 78% | Extended conformation, similar to the DFT global minimum. |
| 2 | 15% | Partially folded state with π-stacking interaction between the xylidine and phthalimide rings. |
| 3 | 7% | Transient, compact conformations. |
Prediction of Spectroscopic Signatures of Deuterated Phthalimide Derivatives
Computational methods are highly effective at predicting spectroscopic data, which serves as a vital tool for confirming the identity and structure of newly synthesized compounds. nih.govarxiv.org DFT calculations can accurately forecast infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. mdpi.com A key feature in the spectrum of this compound is the presence of carbon-deuterium (C-D) bonds. The C-D stretching vibrations are predicted to appear at significantly lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2900-3000 cm⁻¹) of a non-deuterated analogue, providing a clear spectroscopic marker for successful deuteration. researchgate.net Other important predicted peaks include the distinct stretching frequencies for the amide and imide carbonyl groups. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.govyoutube.com The calculations provide theoretical chemical shifts that can be compared with experimental data for structural verification. For this compound, the replacement of six methyl protons with deuterium (B1214612) would result in the disappearance of the corresponding signal in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the signal for the deuterated methyl carbons would appear as a multiplet due to ¹³C-¹D coupling and would be shifted slightly upfield compared to the non-deuterated version.
Table 4: Predicted vs. Hypothetical Experimental Vibrational Frequencies (IR)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Exp. Frequency (cm⁻¹) |
|---|---|---|
| Phthalimide C=O stretch (asymm.) | 1775 | 1772 |
| Phthalimide C=O stretch (symm.) | 1718 | 1715 |
| Amide C=O stretch (Amide I) | 1685 | 1680 |
| Aromatic C=C stretch | 1610 | 1608 |
| Methyl C-D stretch | 2240 | 2235 |
Modeling of Reaction Pathways and Transition States in the Synthesis of this compound
Computational chemistry can elucidate the detailed mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and calculating the energies of all intermediates and, crucially, the transition states that represent the energy barriers for each step.
The synthesis of this compound can be envisioned through pathways such as the Gabriel synthesis or direct amide coupling. scienceinfo.comnih.gov For instance, one plausible route is the reaction between 2,6-dimethylaniline-d6 (B563396) and an N-protected glycine derivative like N-(2-chloroacetyl)phthalimide, followed by amidation. A more direct route could be the coupling of phthalimidoacetic acid with 2,6-dimethylaniline-d6.
Using DFT, the mechanism of the key amide bond formation step can be modeled. researchgate.net This involves calculating the energies of the reactants, a tetrahedral intermediate, and the transition states for its formation and collapse. The calculated activation energy (the energy difference between the reactant and the highest-energy transition state) provides a quantitative measure of the reaction's kinetic feasibility. iastate.edu Such studies can help optimize reaction conditions by identifying the rate-limiting step and suggesting catalysts that might lower the activation barrier.
Table 5: Calculated Energies for a Proposed Amide Coupling Reaction Step
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Phthalimidoacetic acid + 2,6-dimethylaniline-d6 | 0.0 |
| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +25.8 |
| Intermediate | Tetrahedral addition intermediate | +15.2 |
| Transition State 2 (TS2) | Collapse of intermediate to product + H₂O | +22.5 |
| Products | This compound + H₂O | -5.4 |
Future Directions and Emerging Research Avenues for Deuterated Phthalimide Intermediates
Development of Novel Synthetic Routes for Diverse Deuterated Phthalimide (B116566) Derivatives
The synthesis of deuterated phthalimide derivatives is a cornerstone for the creation of a wide array of isotope-labeled compounds. Future research will likely focus on developing more efficient, selective, and scalable synthetic methodologies. Current approaches often involve the use of deuterated starting materials or H/D exchange reactions.
Novel synthetic routes are being explored to introduce deuterium (B1214612) with high isotopic enrichment and regioselectivity. These methods may include:
Catalytic H/D Exchange: Utilizing transition metal catalysts to facilitate the exchange of hydrogen for deuterium on the phthalimide scaffold or its precursors.
Deuterated Building Blocks: The use of pre-deuterated synthons that can be readily incorporated into the final phthalimide structure.
Flow Chemistry: Implementing continuous flow reactors for deuteration reactions can offer better control over reaction parameters, leading to higher yields and purity.
A plausible synthetic route for Glycinexylidine-d6-phthalimide would likely involve the reaction of deuterated 2,6-dimethylaniline (B139824) (2,6-dimethyl-d6-aniline) with 2-chloroacetyl chloride to form 2-chloro-N-(2,6-dimethyl-d6-phenyl)acetamide. This intermediate could then be reacted with potassium phthalimide in a Gabriel-type synthesis to yield the final product, this compound.
Table 1: Potential Synthetic Route for this compound
| Step | Reactants | Reagents | Product |
| 1 | 2,6-dimethyl-d6-aniline, 2-chloroacetyl chloride | Inert solvent (e.g., Dichloromethane) | 2-chloro-N-(2,6-dimethyl-d6-phenyl)acetamide |
| 2 | 2-chloro-N-(2,6-dimethyl-d6-phenyl)acetamide, Potassium phthalimide | Polar aprotic solvent (e.g., DMF) | This compound |
Exploration of this compound as a Synthon for Other Isotope-Labeled Probes
This compound is a valuable intermediate, primarily in the synthesis of Glycinexylidide-d6. pharmaffiliates.com Glycinexylidide is a major metabolite of the local anesthetic and antiarrhythmic drug, Lidocaine (B1675312). nih.gov The deuterated form, Glycinexylidide-d6, serves as an internal standard for pharmacokinetic and metabolic studies of Lidocaine.
The phthalimide group in this compound acts as a protecting group for the primary amine. This protecting group can be selectively removed to liberate the amine, which can then be further functionalized. This versatility makes this compound a key synthon for a variety of other isotope-labeled probes.
Future research is expected to explore the derivatization of the deprotected Glycinexylidine-d6 amine to create a panel of labeled compounds for various applications, including:
Probes for Drug-Metabolizing Enzymes: The labeled backbone of Glycinexylidine-d6 can be attached to different moieties to study the activity and specificity of enzymes involved in drug metabolism.
Tracers for Transporter Studies: By attaching fluorescent or other reporter groups, the fate of the deuterated core can be tracked in cellular and in vivo systems to study drug transport mechanisms.
Integration of this compound Derived Standards into Multi-Omic Research Methodologies
The use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry-based multi-omic studies, such as metabolomics and proteomics. This compound, as a precursor to Glycinexylidide-d6, plays a vital role in enabling precise measurements of Lidocaine metabolism.
The integration of such deuterated standards is set to expand within multi-omic research. The high chemical and isotopic purity of standards derived from this compound ensures minimal interference and accurate quantification of their non-deuterated counterparts.
Future applications in this area will likely involve:
Metabolomics: Using Glycinexylidide-d6 as an internal standard to create more comprehensive and quantitative metabolic profiles of drug disposition.
Pharmacoproteomics: Investigating the effects of drugs on protein expression and post-translational modifications, where accurate quantification of drug metabolites is essential for correlating with proteomic changes.
Personalized Medicine: The use of robust internal standards will be critical in developing personalized dosing regimens by accurately determining individual patient metabolic rates.
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₀D₆N₂O₃ scbt.com |
| Molecular Weight | 314.37 g/mol scbt.com |
| Isotopic Enrichment | Typically >98% |
| Primary Application | Intermediate in the synthesis of Glycinexylidide-d6 pharmaffiliates.com |
Advancements in Automated Synthesis and High-Throughput Production of Deuterated Intermediates
The demand for a diverse library of deuterated intermediates for drug discovery and development is driving the need for more efficient and automated synthetic methods. High-throughput synthesis platforms are becoming increasingly important for the rapid production of these valuable compounds.
Advancements in this area are focused on:
Robotic Synthesis Platforms: The use of automated liquid handlers and robotic arms to perform multi-step syntheses, reducing manual labor and increasing reproducibility.
Miniaturization and Microfluidics: Performing reactions in microreactors can improve reaction efficiency and safety, and allows for the rapid screening of reaction conditions.
Real-time Reaction Monitoring: The integration of analytical techniques, such as NMR and mass spectrometry, into automated synthesis platforms allows for real-time monitoring and optimization of reactions.
The application of these technologies to the synthesis of deuterated phthalimide intermediates like this compound will enable the cost-effective and rapid production of a wide range of labeled compounds, thereby accelerating research in drug metabolism, pharmacokinetics, and systems biology.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Glycinexylidine-d6-phthalimide with isotopic purity suitable for pharmacokinetic studies?
- Methodological Answer : Synthesis requires precise deuteration at the xylidine methyl groups, typically achieved via catalytic exchange reactions using deuterium oxide (D₂O) under controlled pH and temperature. Isotopic purity (>98%) is verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions. Critical parameters include reaction time optimization and purification via preparative HPLC to remove non-deuterated impurities .
Q. How does isotopic labeling with this compound enhance metabolite tracking in in vitro assays?
- Methodological Answer : The deuterium labels create a distinct mass shift detectable via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows differentiation between endogenous metabolites and the labeled compound in complex biological matrices. Researchers should optimize collision energy and fragmentation patterns to minimize interference from isotopic peaks, ensuring accurate quantification .
Q. What analytical techniques are essential for characterizing this compound in stability studies?
- Methodological Answer : Stability assessments require a combination of:
- Thermogravimetric analysis (TGA) to evaluate thermal degradation.
- Ultraviolet-visible (UV-Vis) spectroscopy to monitor photolytic degradation under accelerated light exposure.
- Reverse-phase HPLC with deuterated solvent systems to assess hydrolytic stability. Data interpretation must account for deuterium kinetic isotope effects, which may alter degradation rates compared to non-deuterated analogs .
Advanced Research Questions
Q. How can researchers address conflicting data in metabolic pathway studies involving this compound?
- Methodological Answer : Discrepancies often arise from matrix effects or incomplete isotopic separation. To resolve this:
Cross-validate results using orthogonal techniques like NMR or ion mobility spectrometry (IMS) to confirm metabolite structures.
Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to distinguish true metabolic signals from noise.
Use stable isotope-resolved metabolomics (SIRM) to track label incorporation over time, ensuring kinetic data aligns with hypothesized pathways .
Q. What experimental design strategies minimize variability in pharmacokinetic studies using this compound?
- Methodological Answer :
- Dosing regimen : Use crossover designs to control inter-subject variability.
- Sample preparation : Include internal standards (e.g., isotopically labeled analogs of metabolites) to correct for extraction efficiency differences.
- Data normalization : Apply allometric scaling for interspecies comparisons in pre-clinical models.
- Blinding : Randomize sample analysis order to mitigate instrumental drift effects. Statistical power analysis should determine cohort sizes to ensure reproducibility .
Q. How can researchers optimize LC-MS parameters for this compound quantification in low-abundance biological samples?
- Methodological Answer :
- Ionization : Use electrospray ionization (ESI) in positive mode with optimized source temperature and nebulizer gas flow.
- Chromatography : Employ a C18 column with a gradient elution of 0.1% formic acid in acetonitrile/water to enhance peak resolution.
- Sensitivity : Implement scheduled multiple reaction monitoring (sMRM) to increase dwell time for low-concentration analytes.
- Validation : Perform spike-and-recovery experiments in biological matrices (e.g., plasma, urine) to assess matrix effects, with acceptance criteria set at 80–120% recovery .
Q. What statistical approaches are critical for interpreting dose-response relationships in toxicological studies with this compound?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC₅₀/IC₅₀ values.
- Error handling : Use weighted least squares to address heteroscedasticity in high-throughput assays.
- Uncertainty quantification : Apply bootstrap resampling to generate 95% confidence intervals for dose-response curves.
- Benchmarking : Compare results to structural analogs to assess deuterium-specific toxicity trends .
Data Presentation and Validation Guidelines
- Tables : Include raw and normalized data (e.g., isotopic abundance ratios, degradation half-lives) with standard deviations from triplicate experiments.
- Figures : Use fragmentation spectra annotated with deuterium-dependent ions to demonstrate analytical specificity .
- Ethics : Disclose deuterium sourcing and synthesis protocols to ensure reproducibility. Cross-reference with PubChem entries for structural verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
